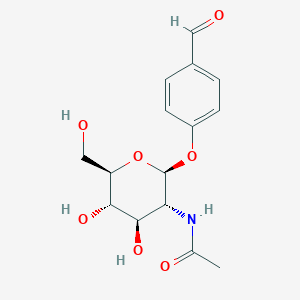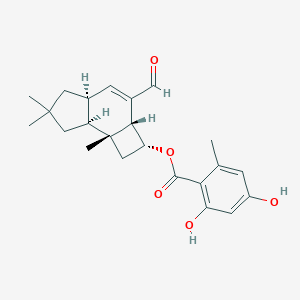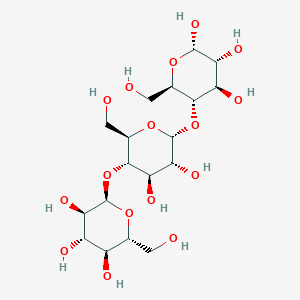
4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydroxyl groups, a formyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds are known to target enzymes involved in glycosylation processes .
Mode of Action
It is suggested that this compound may interact with its targets to bring about changes at the molecular level .
Biochemical Pathways
It is known that similar compounds can influence the activity of enzymes involved in glycosylation processes .
Result of Action
It is suggested that this compound may have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and acylation reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using silyl or benzyl protecting groups to prevent unwanted reactions.
Formylation: The phenoxy group is introduced through a nucleophilic substitution reaction, followed by formylation using formic acid or formyl chloride.
Oxidation: Selective oxidation of the hydroxyl groups is carried out using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Acylation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the phenoxy position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases. Its structural features make it a useful tool for investigating carbohydrate metabolism and related pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as inhibitors of specific enzymes or as drug delivery agents. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions allows for the creation of tailored products for various applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .
- Lacto-N-triaose .
Uniqueness
Compared to similar compounds, 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside stands out due to the presence of the formyl group, which introduces additional reactivity and potential for chemical modifications. This unique feature allows for a broader range of applications and interactions with biological molecules.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-4-2-9(6-17)3-5-10/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTICEOAAHFYLT-KJWHEZOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415387 |
Source


|
| Record name | 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135608-48-9 |
Source


|
| Record name | 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)






![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)


